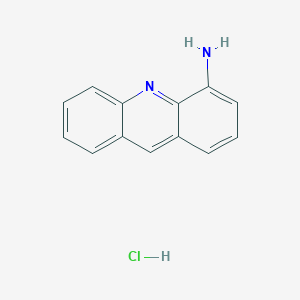

Acridin-4-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Acridine and its derivatives can be synthesized through multiple routes. One prevalent method, the Ullmann synthesis, involves condensing a primary amine with an aromatic aldehyde/carboxylic acid in the presence of a strong mineral acid (H2SO4/HCl), followed by a cyclization .

Molecular Structure Analysis

Acridine derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations . The planar form of these derivatives makes intercalation into double-stranded DNA quite likely .

Chemical Reactions Analysis

Acridine derivatives have been found to show multiple biological activities . They function as corrosion inhibitors, with a significant shift in the cathodic Tafel slopes (βc) for inhibited acid solution compared to the blank 0.5 M HCl solution .

Physical And Chemical Properties Analysis

Acridine derivatives are characterized by unique physical and chemical properties. They possess multiple aromatic rings, conjugated π-bonds, π-centers, and heteroatoms with lone pairs of electrons . They are also known for their high thermal stability and ability to donate electrons .

Applications De Recherche Scientifique

Environmental Monitoring and Analysis

A novel method utilizing 9-(2-Hydroxyethyl)acridone, a compound related to Acridin-4-amine hydrochloride, has been developed for detecting amino compounds in wastewater. This method, featuring a condensation reaction with fluorescence detection, offers sensitivity and the ability to determine free amines in real water samples, highlighting its potential for environmental monitoring and pollution assessment (You et al., 2002).

Drug Development and Medical Research

Research into the action mechanism of 9-aminoacridine drugs has led to insights into their potential application in treating prion diseases. The study suggests that these compounds can modify prion protein aggregates, indicating a promising avenue for developing treatments for prion-related disorders (Šebestík et al., 2006).

Chemical Synthesis and Analysis

Acridin-9-amines undergo reversible amine exchange reactions in water, a characteristic that could be exploited in chemical synthesis and the design of new drugs. This property opens up possibilities for creating novel compounds with potential applications in various fields, including pharmaceuticals (Paul & Ladame, 2009).

Nanotechnology and Material Science

The conjugation of acridine derivatives with gold nanoparticles has been explored for their antibacterial efficacy. This research demonstrates the potential of acridine-modified nanoparticles as a novel approach to antibacterial agents, with implications for medical applications and material science (Mitra et al., 2014).

Orientations Futures

More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

Propriétés

IUPAC Name |

acridin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2.ClH/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11;/h1-8H,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPWAMIDVCDUAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957347 |

Source

|

| Record name | Acridin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acridin-4-amine hydrochloride | |

CAS RN |

3594-53-4 |

Source

|

| Record name | NSC211454 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acridin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)

![N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine](/img/structure/B1323476.png)

![1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1323478.png)